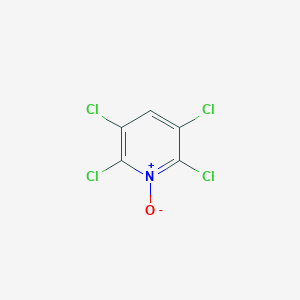

2,3,5,6-Tetrachloropyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,5,6-Tetrachloropyridine 1-oxide is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and an oxygen atom attached to the nitrogen in the pyridine ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloropyridine 1-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with an oxidizing agent. For example, 2,3,5,6-tetrachloro-4-methoxypyridine can be oxidized to produce 2,3,5,6-tetrachloro-4-methoxypyridine 1-oxide .

Industrial Production Methods

Industrial production of pyridine, 2,3,5,6-tetrachloro-, 1-oxide typically involves the use of pyridine as a starting material, which is then chlorinated and oxidized under controlled conditions. Companies like Jubilant Ingrevia have developed niche technologies for the production of such compounds, ensuring cost-effectiveness and sustainability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward nucleophilic displacement, particularly at positions adjacent to electron-withdrawing substituents. Key reactions include:

Reaction with Allylamine

Pentachloropyridine 1-oxide reacts with allylamine, displacing an α-chlorine atom to form substitution products (Table 1) . This suggests analogous behavior for 2,3,5,6-tetrachloropyridine 1-oxide.

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allylamine | Room temperature | 1-Allylamino-tetrachloropyridine | 65 | |

| Sodium propargyloxide | Reflux, ethanol | Mixture of 1-propargyloxy derivatives | 78 |

Alkylation and Ether Formation

Alkylation occurs selectively at oxygen or sulfur sites, depending on reagents:

Ether Synthesis

Reaction with propargyl or crotyl bromide yields ether derivatives (e.g., 1-alkyltetrachloro-2-pyridones ). Chromium trioxide oxidation of propargyl ethers produces allenyl sulfides .

Example Reaction Pathway

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl bromide→1 Propargyloxy 2 3 5 6 tetrachloropyridine+HBr

Conditions: Alumina chromatography, ethanol solvent .

Hydrolysis and Rearrangement

The N-oxide group facilitates hydrolysis under alkaline conditions:

Hydrolysis to Pyridones

Treatment with aqueous sodium hydroxide converts this compound to 3,5,6-trichloropyridin-2-ol, which can be steam-distilled for isolation .

Key Conditions:

Reductive Dechlorination

Metallic zinc in alkaline media selectively removes chlorine atoms:

Example with Pentachloropyridine 1-oxide

Pentachloropyridine 1 oxide+Zn→2 3 5 Trichloropyridine+ZnO+Cl−

Conditions: pH 12–14, 20–100°C, water-immiscible solvent .

Sulfide Formation

Reaction with thiols or thiolates produces stable sulfides:

Propargyl Sulfide Synthesis

2 3 5 6 Tetrachloropyridine 1 oxide+Propargyl thiol→Propargyl tetrachloro 4 pyridyl sulfide

Product Stability: Rearranges to allenyl sulfide upon heating .

Comparative Reactivity

The N-oxide group significantly alters reactivity compared to non-oxidized analogs:

| Reaction Type | Non-Oxidized Pyridine | 1-Oxide Derivative |

|---|---|---|

| Nucleophilic Substitution | Slow, requires harsh conditions | Rapid, occurs at α-chlorine positions |

| Hydrolysis | Requires strong acids/bases | Facilitated under mild alkaline conditions |

| Reductive Dechlorination | Non-selective | Selective removal of γ-chlorine atoms |

Thermal Stability

At temperatures >180°C, decomposition occurs via HCl elimination, forming less chlorinated pyridines .

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals like insecticides and herbicides

Wirkmechanismus

The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentachloropyridine: Another chlorinated pyridine derivative with one additional chlorine atom.

2,3,5,6-Tetrachloropyridine: The precursor to pyridine, 2,3,5,6-tetrachloro-, 1-oxide.

2,3,5,6-Tetrachloro-4-methoxypyridine: A related compound with a methoxy group instead of the N-oxide group.

Uniqueness

2,3,5,6-Tetrachloropyridine 1-oxide is unique due to the presence of the N-oxide group, which significantly influences its reactivity and chemical behavior. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other chlorinated pyridine derivatives .

Eigenschaften

CAS-Nummer |

18032-57-0 |

|---|---|

Molekularformel |

C5HCl4NO |

Molekulargewicht |

232.9 g/mol |

IUPAC-Name |

2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |

InChI-Schlüssel |

VKMHSPSIFGYZGC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

Kanonische SMILES |

C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |

Synonyme |

PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.